N,N'-Bis(salicylideneamino)ethane-manganese(II)

Vue d'ensemble

Description

Synthesis Analysis

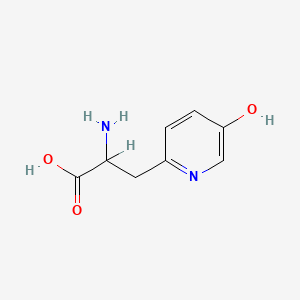

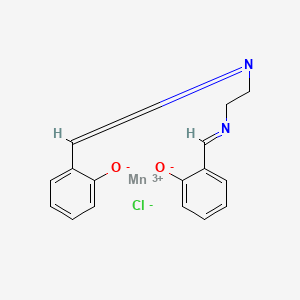

The synthesis of manganese(II) and manganese(III) complexes with substituted N,N'-bis(salicylidene)ethane-1,2-diamine ligands involves the reaction of Mn(ClO4)2·6H2O with the ligand in ethanol. Depending on the substituents on the ligand, either manganese(II) or (III) complexes can be obtained. Electron-withdrawing substituents on the ligand favor the formation of manganese(II) complexes. These synthesis pathways reveal the impact of substituents and reaction conditions on the valency and type of complex formed (Bermejo et al., 1996).

Molecular Structure Analysis

Manganese(II) and (III) complexes exhibit diverse supramolecular structures despite retaining an octahedral manganese environment. Crystallographic characterizations have shown a wide variety of structures, influenced by the nature of the ligands and substituents. These structures range from dimeric to tetranuclear arrangements, highlighting the ligand's role in determining the complex's geometry and interactions (Bermejo et al., 1996).

Chemical Reactions and Properties

Manganese Schiff-base complexes participate in oxidation-reduction reactions, demonstrating the ability to catalyze the oxyfunctionalization of cyclohexane and the oxidation of secondary alcohols with high enantioselectivity. These reactions highlight the complexes' catalytic capabilities and potential in synthetic chemistry. The oxidation of the bis[1-hydroxy-2-(salicylideneamino)ethane]manganese(II) complex by molecular oxygen involves rapid oxidation to Mn(III) followed by a slower step to Mn(IV), showcasing the complex's redox behavior (Ganeshpure et al., 1996); (Sun, Wu, & Xia, 2007).

Physical Properties Analysis

The physical properties of these complexes, such as magnetic susceptibility and electronic spectra, are closely related to their molecular structures. Magnetic studies indicate varying degrees of magnetic interactions within the complexes, dependent on their specific structures and the nature of the manganese ions. These properties are crucial for understanding the complexes' behavior in different chemical environments and applications (Bermejo et al., 1996).

Chemical Properties Analysis

The chemical properties of N,N'-Bis(salicylideneamino)ethane-manganese(II) complexes, such as their reactivity with various reagents, reflect their versatility in chemistry. They exhibit a range of behaviors, from serving as catalysts in organic reactions to participating in electron transfer reactions. These properties underscore the potential of manganese Schiff-base complexes in catalysis and material science (Ganeshpure et al., 1996); (Sun, Wu, & Xia, 2007).

Applications De Recherche Scientifique

Summary of the Application

The TTS and its complexes with Fe (III), Co (II), and Cu (II) metal ions have been found to exhibit in vitro antibacterial activity .

Methods of Application or Experimental Procedures

The TTS and its metal complexes were prepared and characterized by elemental analysis, UV-visible, IR, 1H NMR, EPR spectral analysis, mass spectrometry, and XRD method . The in vitro antibacterial activity of these compounds was tested against Gram-positive bacterial strains Staphylococcus aureus, Bacillus subtilis, and Gram-negative bacterial strains Enterobacter, Escherichia coli .

Results or Outcomes

The metal complexes were found to be more active against the bacterial strains compared to the Schiff base alone . The Co-TTS complex exhibited the highest antibacterial activity against Escherichia coli, while the Fe-TTS complex was highly active against Enterobacter, Staphylococcus aureus, and Bacillus subtilis .

Cell Death Promoting Properties

Summary of the Application

“N,N′-Bis(salicylidene)-1,2-phenylenediamine” metal complexes have been found to possess cell death promoting properties . These complexes were tested for antiproliferative effects on the MCF-7 breast cancer cell line .

Methods of Application or Experimental Procedures

The complexes were prepared and their cytotoxicity was tested in vitro on the MCF-7 breast cancer cell line . The complexes were able to generate reactive oxygen species, showed DNA binding, and induced apoptosis .

Results or Outcomes

The cytotoxicity of these complexes depended on the nature of the transition metal used . Iron complexes in oxidation states +II and +III strongly reduced cell proliferation in a concentration-dependent manner, whereas the manganese analogues were only marginally active .

Recovery of Metal Ions from Aqueous Solutions

Summary of the Application

“N,N’-Bis(salicylidene)ethylenediamine” (Salen) has been used as an active compound for the recovery of Ni (II), Cu (II), and Zn (II) ions from aqueous solutions .

Methods of Application or Experimental Procedures

In this application, Salen was used as an extractant or as a carrier in separation processes such as liquid–liquid extraction or transport across polymer inclusion membranes . In both these processes, complex compounds of metal ions and Salen were formed .

Results or Outcomes

The stability of these complexes affected the efficiency of metal ion recovery from the aqueous solution . The structure of the compound molecule (ligand) has a huge influence on the process of forming its complexes .

Anticancer Properties

Summary of the Application

“N,N′-Bis(salicylidene)-1,2-phenylenediamine” metal complexes have been found to possess anticancer properties . These complexes were tested for antiproliferative effects on the MCF-7 breast cancer cell line .

Methods of Application or Experimental Procedures

The complexes were prepared and their cytotoxicity was tested in vitro on the MCF-7 breast cancer cell line . The complexes were able to generate reactive oxygen species, showed DNA binding, and induced apoptosis .

Results or Outcomes

The cytotoxicity of these complexes depended on the nature of the transition metal used . Iron complexes in oxidation states +II and +III strongly reduced cell proliferation in a concentration-dependent manner, whereas the manganese analogues were only marginally active .

Recovery of Metal Ions from Aqueous Solutions

Summary of the Application

“N,N’-Bis(salicylidene)ethylenediamine” (Salen) has been used as an active compound for the recovery of Ni (II), Cu (II), and Zn (II) ions from aqueous solutions .

Methods of Application or Experimental Procedures

In this application, Salen was used as an extractant or as a carrier in separation processes such as liquid–liquid extraction or transport across polymer inclusion membranes . In both these processes, complex compounds of metal ions and Salen were formed .

Results or Outcomes

The stability of these complexes affected the efficiency of metal ion recovery from the aqueous solution . The structure of the compound molecule (ligand) has a huge influence on the process of forming its complexes .

Propriétés

IUPAC Name |

manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2.ClH.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQGFROGWOHBAG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClMnN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(salicylideneamino)ethane-manganese(II) | |

CAS RN |

53177-12-1 | |

| Record name | N,N'-Bis(salicylideneamino)ethane-manganese(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053177121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1216948.png)